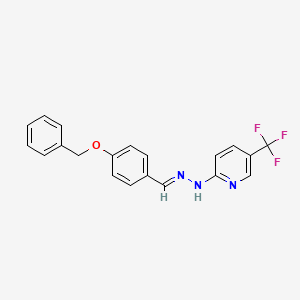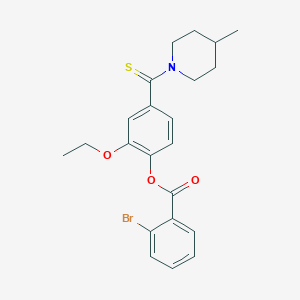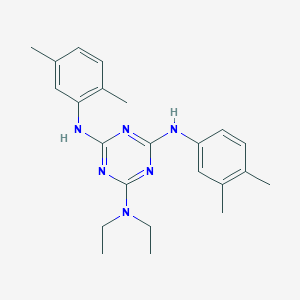![molecular formula C15H10Br2Cl2N6O B11520677 N~1~-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11520677.png)
N~1~-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N1-({3,5-Dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N1-({3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine typically involves multiple steps:
Formation of the Dichlorophenylmethoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate methoxy reagent under controlled conditions.
Bromination: The intermediate is then brominated to introduce the dibromo groups at the 3 and 5 positions.
Condensation with Tetrazole: The final step involves the condensation of the brominated intermediate with a tetrazole derivative under specific conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can occur at the bromine and chlorine sites, potentially leading to debromination or dechlorination.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer halogen atoms.
Substitution: Substituted derivatives where halogen atoms are replaced by nucleophiles.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its halogenated structure makes it useful in the development of new materials with specific electronic properties.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.
Coatings and Adhesives: Its chemical stability makes it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of (1E)-N1-({3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- (1E)-N1-({3,5-Dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine
- 3-Bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Comparison:
- Structural Differences: While both compounds contain bromine and tetrazole rings, the presence of different functional groups (e.g., hydroxy vs. methoxy) can significantly affect their reactivity and applications.
- Reactivity: The presence of different halogen atoms and functional groups can lead to variations in reactivity, particularly in substitution and oxidation reactions.
- Applications: The unique combination of halogen atoms and functional groups in (1E)-N1-({3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1H-1,2,3,4-tetrazole-1,5-diamine makes it particularly suitable for applications in drug development and materials science, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H10Br2Cl2N6O |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
1-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C15H10Br2Cl2N6O/c16-10-3-9(6-21-25-15(20)22-23-24-25)14(12(17)4-10)26-7-8-1-2-11(18)5-13(8)19/h1-6H,7H2,(H2,20,22,24)/b21-6+ |
InChI Key |
ISCLZETYOOCWGG-AERZKKPOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)/C=N/N3C(=NN=N3)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)C=NN3C(=NN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11520601.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B11520604.png)
![2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11520607.png)
![5-[(2,4-dichlorophenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11520611.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B11520613.png)


![Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate](/img/structure/B11520621.png)
![Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11520636.png)
![4-{(E)-[5-oxo-2-(thiophen-2-yl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11520640.png)
![[(2E)-4-oxo-2-{(2E)-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11520648.png)
![Ethyl 1-(4-bromophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11520651.png)

